

An In-depth Technical Guide to Isoquinolin-3-amine

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Compound of Interest

Compound Name: *isoquinolin-3-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **isoquinolin-3-amine**, along with a general methodology for its synthesis and analysis. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Compound Data

Isoquinolin-3-amine is a heterocyclic aromatic amine with a significant presence in medicinal chemistry due to its versatile scaffold. The fundamental quantitative data for this compound are summarized below.

Property	Value	Citations
Molecular Formula	C ₉ H ₈ N ₂	[1][2][3]
Molecular Weight	144.17 g/mol	[1][2]
CAS Number	25475-67-6	[1][2][3]
IUPAC Name	isoquinolin-3-amine	[1]
Melting Point	154-156 °C	[4][5]
Appearance	Yellow solid powder	[6]

Chemical Structure

The chemical structure of **isoquinolin-3-amine** consists of a fused isoquinoline ring system with an amine group substituted at the 3-position.

Caption: Chemical structure of **isoquinolin-3-amine**.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **isoquinolin-3-amine** can vary between laboratories, this section outlines the general methodologies commonly employed.

3.1. Synthesis of Isoquinolines - General Approach

The synthesis of the isoquinoline core can be achieved through several named reactions. One of the common methods is the Bischler-Napieralski reaction.[7][8] This involves the cyclization of a β -phenylethylamine derivative.

A general workflow for a Bischler-Napieralski type synthesis is depicted below:



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Caption: Generalized workflow for isoquinoline synthesis.

3.2. Analytical Characterization - General Protocols

The structural confirmation and purity assessment of **isoquinolin-3-amine** would typically involve a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is acquired on a 300-500 MHz NMR spectrometer.

Expected signals would include distinct peaks for the aromatic protons and a characteristic signal for the amine (NH₂) protons.

- ¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum is run on the same sample to determine the number of unique carbon environments. The aromatic carbons will appear in the downfield region of the spectrum.

3.2.2. Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid sample is introduced into the ion source, often using a direct insertion probe.^[6]
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically with an electron energy of 70 eV.^[6]
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.^[6] The molecular ion peak should correspond to the molecular weight of the compound.

3.2.3. Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Data Collection: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is collected.^[6] The resulting spectrum should show characteristic absorption bands for N-H stretching of the amine group and C=C and C=N stretching of the aromatic rings.

3.2.4. High-Performance Liquid Chromatography (HPLC)

- Method: A reversed-phase HPLC method is typically used to assess the purity of the compound. A C18 column is common, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

- Detection: A UV detector is used to monitor the elution of the compound, with the detection wavelength set to one of the compound's absorbance maxima.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isoquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296679#isoquinolin-3-amine-molecular-weight-and-formula]

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